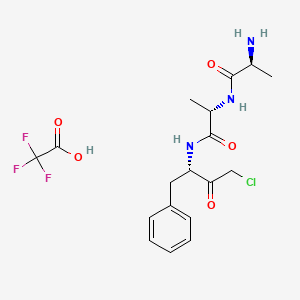

Ala-ala-phe-chloromethylketone tfa

Descripción

Propiedades

Número CAS |

184901-82-4 |

|---|---|

Fórmula molecular |

C18H23ClF3N3O5 |

Peso molecular |

453.8 g/mol |

Nombre IUPAC |

(2S)-2-amino-N-[(2S)-2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]propanoyl]propanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C16H22ClN3O3.C2HF3O2/c1-10(18)15(22)20-16(23)11(2)19-13(14(21)9-17)8-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13,19H,8-9,18H2,1-2H3,(H,20,22,23);(H,6,7)/t10-,11-,13-;/m0./s1 |

Clave InChI |

BBKRCKQWYZACFI-SQRKDXEHSA-N |

SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |

SMILES isomérico |

C[C@@H](C(=O)NC(=O)[C@H](C)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC(C(=O)NC(=O)C(C)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |

Apariencia |

Assay:≥95%A crystalline solid |

Sinónimos |

N-Ala-Ala-Phe-CMK; Tripeptidyl Peptidase Inhibitor II |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Ala-Ala-Phe-Chloromethylketone (AAF-CMK)

Executive Summary

Ala-Ala-Phe-chloromethylketone (AAF-CMK) is a potent, irreversible, membrane-permeable inhibitor targeting serine proteases with chymotrypsin-like specificity.[1] While historically used to inhibit chymotrypsin and chymase, it is most critical in modern research as a selective inhibitor of Tripeptidyl Peptidase II (TPP II) , a giant cytosolic protease involved in extralysosomal peptide degradation.

This guide details the compound's molecular mechanism, specifically its "affinity labeling" capability, where the tripeptide moiety directs specificity while the chloromethyl ketone (CMK) warhead executes irreversible alkylation of the catalytic histidine.

Molecular Architecture & Chemical Reactivity[1]

Understanding the mechanism requires dissecting the three functional components of the molecule (H-Ala-Ala-Phe-CMK[1] · TFA).[1][2][3]

The Peptide Scaffold (Ala-Ala-Phe)[1]

-

Function: Substrate Mimicry / Recognition.

-

Mechanism: The tripeptide sequence is designed to occupy the S1, S2, and S3 subsites of the protease active site.

-

P1 Position (Phenylalanine): The bulky, hydrophobic benzyl side chain fits precisely into the deep, hydrophobic S1 specificity pocket of chymotrypsin-like enzymes, dictating the target selectivity.

-

P2/P3 Positions (Alanine-Alanine): These residues interact with the S2 and S3 subsites via hydrogen bonding with the enzyme backbone, stabilizing the inhibitor-enzyme complex (

) prior to covalent modification.[1]

-

The Warhead (Chloromethyl Ketone)

-

Function: Irreversible Alkylation.

-

Reactivity: The chloromethyl ketone group (

) is highly electrophilic.[1] It acts as a transition-state analog that traps the enzyme.[1] -

Key Feature: Unlike reversible inhibitors (e.g., aldehydes or boronates) that only form a transition-state adduct, the CMK group contains a leaving group (Chloride) that facilitates the formation of a permanent covalent bond.[1]

The TFA Salt (Trifluoroacetate)

-

Role: The free amine at the N-terminus is basic.[1] Formulation as a TFA salt (

) protonates the amine, preventing autolysis or polymerization during storage and significantly enhancing solubility in polar organic solvents (e.g., DMSO) and aqueous buffers.[1]

Mechanism of Action: The Alkylation Cascade

The inhibition mechanism is a classic example of affinity labeling . The inhibitor binds to the active site like a substrate but reacts chemically to destroy the catalytic machinery.

Step-by-Step Reaction Pathway

-

Michaelis Complex Formation (

): The Ala-Ala-Phe sequence guides the inhibitor into the active site.[1] The Phenylalanine side chain anchors in the S1 pocket. -

Hemiketal Formation (Transition State Mimicry): The catalytic Serine-195 (chymotrypsin numbering) hydroxyl group attacks the carbonyl carbon of the ketone.[1] This forms a tetrahedral hemiketal intermediate , mimicking the transition state of normal peptide bond hydrolysis.

-

Irreversible Alkylation: In a standard substrate, the Histidine-57 would protonate the leaving amine group.[1] However, in AAF-CMK, the Histidine-57 imidazole ring (specifically

) attacks the methylene carbon ( -

Halide Displacement: The chloride ion (

) is displaced as a leaving group.[1] -

Cross-linking: The result is a covalent ether/amine cross-link between the enzyme's catalytic Serine and Histidine residues, permanently disabling the charge-relay system required for catalysis.

Visualization: Molecular Mechanism[1]

Figure 1: The stepwise irreversible inhibition of serine proteases by AAF-CMK, culminating in the covalent cross-linking of the catalytic triad.

Target Specificity Profile

While the mechanism is general for serine proteases, the specificity is dose-dependent.[1]

| Target Enzyme | IC50 / Effective Conc. | Interaction Type | Notes |

| Tripeptidyl Peptidase II (TPP II) | 10 - 50 µM | Irreversible | Primary target in modern apoptosis/proteolysis research.[1] |

| Chymotrypsin | < 10 µM | Irreversible | The classical target. High affinity due to Phe at P1. |

| Proteasome (20S) | > 100 µM | Reversible/Weak | Weak inhibition of chymotrypsin-like site.[1] Often used as a negative control for proteasome inhibitors (like lactacystin).[1] |

| Subtilisin / Proteinase K | Variable | Irreversible | Inhibits due to broad substrate specificity of these enzymes. |

Critical Insight: At concentrations >50 µM, AAF-CMK loses specificity and may inhibit other thiol/serine proteases or cellular kinases (e.g., pp70S6K) via non-specific alkylation [1, 2].[1]

Experimental Protocol: Handling & Inhibition Assay

Objective: To prepare AAF-CMK for use in a cell-based TPP II inhibition assay.

Reagent Preparation

-

Reconstitution:

-

Weigh the AAF-CMK[1] · TFA salt powder.

-

Dissolve in high-grade DMSO (Dimethyl Sulfoxide) to create a 10 mM stock solution .

-

Note: Avoid aqueous buffers for the stock solution, as the chloromethyl ketone can slowly hydrolyze over time.

-

-

Storage:

-

Aliquot the stock solution into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C . Stable for 6-12 months.

-

Cell-Based Inhibition Protocol[1][7]

-

Cell Culture: Culture target cells (e.g., U937, HeLa) to 70-80% confluence.[1]

-

Treatment:

-

Dilute the 10 mM stock into the culture medium to a final concentration of 10 - 20 µM .

-

Control: Treat a separate well with an equivalent volume of DMSO (Vehicle Control).

-

-

Incubation: Incubate cells for 1 to 4 hours at 37°C. (Irreversible inhibitors act relatively quickly).

-

Wash: Wash cells 3x with PBS to remove unbound inhibitor.

-

Activity Assay:

Workflow Diagram

Figure 2: Workflow for validating TPP II inhibition in cell culture.

References

-

Bialy, I. et al. (2018).[1] "Semispecific TPPII inhibitor Ala-Ala-Phe-chloromethylketone (AAF-cmk) displays cytotoxic activity by induction of apoptosis, autophagy and protein aggregation in U937 cells."[1] Folia Histochemica et Cytobiologica.

-

Geier, E. et al. (1999).[1][5] "A giant protease with potential to substitute for some functions of the proteasome."[6] Science, 283(5404), 978-981.[1]

-

Powers, J. C. et al. (1977).[1] "Reaction of serine proteases with halomethyl ketones." Methods in Enzymology, 46, 197-208.[1][7]

-

Chem-Impex. "H-Ala-Ala-Phe-chloromethylketone TFA Product Data."

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Reaction of serine proteases with halomethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potent Role of Ala-ala-phe-chloromethylketone TFA as a TPPII Inhibitor: A Technical Guide for Researchers

An In-depth Exploration of a Key Tool in Cellular Proteostasis and Beyond

For researchers, scientists, and professionals in drug development, the intricate world of cellular proteolysis holds the key to understanding a vast array of physiological and pathological processes. Central to this network is Tripeptidyl Peptidase II (TPPII), a colossal cytosolic protease with multifaceted roles in protein degradation, antigen presentation, and apoptosis. This technical guide provides a comprehensive exploration of Ala-ala-phe-chloromethylketone TFA (AAPC-TFA), a potent and irreversible inhibitor of TPPII, offering insights into its mechanism, applications, and the experimental workflows to effectively harness its capabilities in research.

The Enigmatic Giant: Understanding Tripeptidyl Peptidase II (TPPII)

TPPII stands out as the largest known eukaryotic peptidase, forming a massive spindle-shaped complex of around 6 MDa.[1] Functioning downstream of the proteasome, its primary role is the processive cleavage of tripeptides from the N-terminus of oligopeptides, contributing to the complete breakdown of cellular proteins into their constituent amino acids.[2][3] Beyond this "housekeeping" function, TPPII is implicated in a range of critical cellular events:

-

Antigen Presentation: TPPII plays a role in trimming long antigenic precursors generated by the proteasome into epitopes suitable for presentation by MHC class I molecules, a crucial step in the adaptive immune response.[4][5]

-

Apoptosis: The enzyme is involved in the regulation of programmed cell death, although its precise role remains an area of active investigation.[2]

-

Cell Cycle and Growth: Dysregulation of TPPII activity has been linked to uncontrolled cell growth and cancer.[2][6]

Given its central role in these fundamental processes, the ability to selectively modulate TPPII activity is paramount for both basic research and the development of novel therapeutic strategies.

Ala-ala-phe-chloromethylketone TFA (AAPC-TFA): A Precision Tool for TPPII Inhibition

Ala-ala-phe-chloromethylketone, also known as AAF-cmk, is a synthetic peptide derivative designed to specifically target and irreversibly inhibit TPPII.[1] Its trifluoroacetate (TFA) salt is a common and stable formulation used in research.

Chemical and Physical Properties

| Property | Value | Reference |

| Synonyms | AAF-CMK·TFA, H-Ala-Ala-Phe-chloromethylketone trifluoroacetate salt | [1] |

| CAS Number | 184901-82-4 | [7] |

| Molecular Formula | C₁₆H₂₂ClN₃O₃ · C₂HF₃O₂ | [7] |

| Molecular Weight | 453.85 g/mol | [7] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water and DMSO | [8][9] |

| Storage | Store at -20°C, desiccated and protected from light. | [9] |

Mechanism of Irreversible Inhibition

The potent inhibitory activity of AAPC-TFA stems from its unique chemical structure, which combines a peptide sequence recognized by the TPPII active site with a reactive chloromethylketone (CMK) "warhead". The mechanism of inhibition is a two-step process:

-

Substrate Mimicry and Binding: The Ala-Ala-Phe peptide sequence mimics a natural substrate of TPPII, guiding the inhibitor to the enzyme's active site. This specific recognition ensures a high degree of selectivity.

-

Covalent Modification: Once positioned within the active site, the electrophilic carbon of the chloromethylketone moiety is susceptible to nucleophilic attack by a key histidine residue in the catalytic triad of TPPII. This results in the formation of a stable, covalent bond, leading to the irreversible inactivation of the enzyme.[10][11]

Mechanism of TPPII inhibition by AAPC-TFA.

Experimental Protocols: A Practical Guide to Using AAPC-TFA

The following protocols provide a framework for utilizing AAPC-TFA in both biochemical and cell-based assays. It is crucial to optimize these protocols for your specific experimental conditions.

Preparation of AAPC-TFA Stock Solution

Proper preparation and storage of the inhibitor stock solution are critical for reproducible results.

Materials:

-

Ala-ala-phe-chloromethylketone TFA (AAPC-TFA) powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Allow the AAPC-TFA powder to equilibrate to room temperature before opening the vial to prevent condensation.

-

Aseptically weigh the desired amount of AAPC-TFA powder.

-

Dissolve the powder in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. Stock solutions in DMSO are generally stable for several months when stored correctly.[9][12]

In Vitro TPPII Activity Assay using a Fluorogenic Substrate

This protocol describes a continuous kinetic assay to measure TPPII activity using the fluorogenic substrate Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC). Cleavage of the AMC group by TPPII results in an increase in fluorescence, which is directly proportional to enzyme activity.

Materials:

-

Purified or recombinant TPPII enzyme

-

AAPC-TFA stock solution (e.g., 10 mM in DMSO)

-

AAF-AMC substrate stock solution (e.g., 10 mM in DMSO)

-

TPPII Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT

-

96-well, black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

Procedure:

-

Prepare a standard curve for AMC: This is essential to convert relative fluorescence units (RFU) to the concentration of the product formed. Prepare a series of dilutions of free AMC in TPPII Assay Buffer and measure the fluorescence.

-

Enzyme and Inhibitor Pre-incubation:

-

In the wells of the 96-well plate, add a fixed amount of TPPII enzyme diluted in TPPII Assay Buffer.

-

Add varying concentrations of AAPC-TFA (or DMSO as a vehicle control) to the wells containing the enzyme.

-

Incubate the enzyme-inhibitor mixture for a set period (e.g., 15-30 minutes) at room temperature to allow for irreversible inhibition to occur.

-

-

Initiate the Reaction:

-

Add the AAF-AMC substrate to each well to a final concentration in the low micromolar range (e.g., 10-50 µM). The optimal concentration should be determined empirically and should ideally be below the Km for the substrate.

-

-

Kinetic Measurement:

-

Immediately place the plate in the fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

-

Plot the V₀ against the inhibitor concentration to determine the IC₅₀ value, which represents the concentration of AAPC-TFA required to inhibit 50% of the TPPII activity.

-

Workflow for cell-based TPPII inhibition assays.

Selectivity and Off-Target Considerations

Synthesis of Ala-ala-phe-chloromethylketone

The synthesis of peptide chloromethylketones is a multi-step process that requires expertise in peptide chemistry and handling of hazardous reagents. A general approach involves the synthesis of the corresponding peptide, followed by the conversion of the C-terminal carboxylic acid to a diazomethylketone, and finally, reaction with HCl to yield the chloromethylketone. [13][14][15][16]Due to the complexity and hazardous nature of this synthesis, it is often more practical for research laboratories to obtain AAPC-TFA from a reputable commercial supplier.

Safety and Handling

Peptidyl chloromethylketones are reactive compounds and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the solid compound and its solutions.

-

Ventilation: Handle the powdered form and prepare stock solutions in a well-ventilated chemical fume hood to avoid inhalation of dust. [17]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. [18][19]

Conclusion

Ala-ala-phe-chloromethylketone TFA is an invaluable tool for researchers investigating the diverse biological roles of Tripeptidyl Peptidase II. Its potent and irreversible mechanism of inhibition allows for the precise dissection of TPPII's function in cellular processes ranging from protein turnover to immune surveillance. By understanding its properties and employing the robust experimental protocols outlined in this guide, scientists can effectively utilize AAPC-TFA to advance our knowledge of cellular proteostasis and its implications in health and disease.

References

- Soheili, M., Ghadam, P., & Moshtaghi, N. (2013). Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates. Journal of Biochemistry, 154(5), 447-454.

- BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of Peptidyl Chloromethyl Ketones. BenchChem.

-

Cambridge Bioscience. (n.d.). H-Ala-Ala-Phe-chloromethylketone · TFA. Retrieved from [Link]

- Preta, G., Cronin, O., & Sheldon, I. M. (2015). The Enigma of Tripeptidyl-Peptidase II: Dual Roles in Housekeeping and Stress. Frontiers in Immunology, 6, 23.

- Tomkinson, B. (1999). Tripeptidyl-peptidase II: a multi-purpose peptidase. The International Journal of Biochemistry & Cell Biology, 31(7), 753-757.

- Kettner, C., & Shaw, E. (1978). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. Biochemistry, 17(22), 4778-4784.

- Stoltze, L., Schjerling, P., & Nylandsted, J. (2012). Structure and function of tripeptidyl peptidase II, a giant cytosolic protease. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1823(1), 134-143.

- Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639-4750.

- York, I. A., Bhutani, N., Zendzian, S., Goldberg, A. L., & Rock, K. L. (2006). Analysis of the role of tripeptidyl peptidase II in MHC class I antigen presentation in vivo. The Journal of Immunology, 177(3), 1434-1443.

- Imajoh, S., Kawasaki, H., & Suzuki, K. (1987). The COOH-terminal sequence of the 80-kDa subunit of the Ca2+-activated neutral protease from rabbit skeletal muscle. Journal of Biochemistry, 101(2), 447-452.

- Kettner, C., & Shaw, E. (1978). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. Biochemistry, 17(22), 4778–4784.

- Winyard, P. G., & Willoughby, D. A. (1990). Effects of a series of chloromethyl ketone protease inhibitors on superoxide release and the glutathione system in human polymorphonuclear leukocytes and alveolar macrophages. Agents and Actions, 31(1-2), 113-119.

- Sohar, I., Sleat, D. E., & Lobel, P. (2005). Catalytic residues and substrate specificity of recombinant human tripeptidyl peptidase I (CLN2). Journal of Biochemistry, 138(4), 457-464.

-

Wikipedia. (2023, December 12). Tripeptidyl peptidase II. Retrieved from [Link]

- Dennis, P. B., Pullen, N., Kozma, S. C., & Thomas, G. (1996). The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. The Journal of Biological Chemistry, 271(39), 23650-23652.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.

- De Meester, I., Vanhoof, G., Hendriks, D., Proost, P., Van Damme, J., & Scharpé, S. (1993). Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7). Biochemical Pharmacology, 46(6), 1079-1086.

- Betzel, C., Gourinath, S., Kumar, P., Kaur, P., Perbandt, M., Eschenburg, S., & Singh, T. P. (1991). Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. An x-ray study at 2.2-A resolution. The Journal of Biological Chemistry, 266(26), 17695-17699.

-

Chegg. (2016, November 16). Solved 2. The protease inhibitor TPCK (Tosyl phenylalanyl.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

- Aschner, M., & Costa, L. G. (2018). Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture. Biological Trace Element Research, 186(2), 468-475.

- York, I. A., Bhutani, N., Zendzian, S., Goldberg, A. L., & Rock, K. L. (2006). Tripeptidyl peptidase II is the major peptidase needed to trim long antigenic precursors, but is not required for most MHC class I antigen presentation. The Journal of Immunology, 177(3), 1434-1443.

- Leytus, S. P., Melhado, L. L., & Mangel, W. F. (1983). New class of sensitive and selective fluorogenic substrates for serine proteinases. Amino acid and dipeptide derivatives of rhodamine. The Biochemical Journal, 209(2), 299-307.

- Kamiloglu, S., Sari, G., Ozdal, T., & Capanoglu, E. (2020). Guidelines for cell viability assays. Food and Chemical Toxicology, 141, 111338.

-

Eurogentec. (n.d.). Fluorogenic substrates. Retrieved from [Link]

- Juhász, G., Tõkési, N., & Friedrich, P. (2004). Detection of tripeptidyl peptidase I activity in living cells by fluorogenic substrates. The Journal of Histochemistry and Cytochemistry, 52(7), 903-910.

-

Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

-

About That Health. (2023, February 14). Cell Viability Protocol. Retrieved from [Link]

- Wong, J. W., & Johnston, G. A. (1998). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 721-729.

-

University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium laureth sulfate. Retrieved from [Link]

- Bertamino, A., Ostacolo, C., & Di Sarno, V. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3986.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Tripeptidyl-peptidase II: a multi-purpose peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of the role of tripeptidyl peptidase II in MHC class I antigen presentation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tripeptidyl peptidase II is the major peptidase needed to trim long antigenic precursors, but is not required for most MHC class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and function of tripeptidyl peptidase II, a giant cytosolic protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. H-Ala-Ala-Phe-chloromethylketone · TFA - Bachem AG [bioscience.co.uk]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solved 2. The protease inhibitor TPCK (Tosyl phenylalanyl | Chegg.com [chegg.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. m.youtube.com [m.youtube.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. chemos.de [chemos.de]

AAF-CMK TFA: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application as a Protease Inhibitor

An in-depth technical guide by a Senior Application Scientist

The Genesis of Peptidyl Chloromethyl Ketones: A New Paradigm in Enzyme Inhibition

The study of proteases, the enzymes responsible for protein catabolism, is central to understanding a vast array of biological processes. A pivotal moment in this field was the shift from using general, non-specific enzyme inactivators to developing highly targeted affinity labels. These molecules are ingeniously designed to mimic an enzyme's natural substrate, allowing them to specifically bind to the active site before forming a stable, irreversible covalent bond.

The Advent of Affinity Labeling

Peptidyl chloromethyl ketones (CMKs) are a premier class of such affinity labels.[1] Their development marked a significant leap forward, enabling researchers to dissect the function of specific proteases with unprecedented precision. The core innovation of CMKs lies in their dual-function structure: a peptide sequence that confers specificity for a target protease, and a reactive chloromethyl ketone "warhead" that executes the irreversible inactivation.[1]

A Landmark Development: Tosyl-L-phenylalanine chloromethyl ketone (TPCK)

The journey began with the landmark development of tosyl-L-phenylalanine chloromethyl ketone (TPCK). This molecule was a pioneering achievement that demonstrated the profound potential of combining a substrate-like moiety (tosyl-L-phenylalanine) for specificity with a reactive chemical group for irreversible inhibition of chymotrypsin.[1] This seminal work laid the conceptual groundwork for the rational design of a vast portfolio of peptidyl chloromethyl ketones aimed at a wide spectrum of proteases.

AAF-CMK: A Targeted Tripeptidyl Inhibitor

Ala-Ala-Phe-CMK (AAF-CMK) is a specific inhibitor within the peptidyl chloromethyl ketone family. Its design as a tripeptide is not arbitrary; the sequence is tailored to target enzymes that recognize and cleave peptides with specific amino acid residues at their N-termini.

Primary Target and Biological Significance

AAF-CMK is recognized as a potent, irreversible inhibitor of Tripeptidyl Peptidase II (TPPII).[2][3][4][5] TPPII is a high-molecular-weight, subtilisin-type serine peptidase that sequentially removes tripeptides from the free amino termini of longer peptides.[3][4] This function places TPPII in critical cellular pathways, and its inhibition has been shown to induce apoptosis, making AAF-CMK a valuable tool in leukemia and cancer research.[2]

Off-Target Activities and Experimental Considerations

While AAF-CMK is a powerful inhibitor of TPPII, it is crucial for researchers to recognize its potential for off-target effects. Due to the reactive nature of the chloromethyl ketone group, it can also inhibit other proteases, particularly those with a nucleophilic cysteine in their active site.[6] For instance, at a concentration of 50 μM, AAF-CMK has been shown to inhibit bleomycin hydrolase and puromycin-sensitive aminopeptidase.[3][4][5] More surprisingly, studies have revealed that AAF-CMK can also target non-proteolytic enzymes such as ATP-dependent helicases and proteins containing SAP-domains, inhibiting the helicase activity of molecules like the SV40 large T antigen.[7] This underscores the importance of including appropriate controls in experimental designs to ensure that observed biological effects are attributable to the inhibition of the intended target.

Mechanism of Irreversible Inhibition: A Tale of Two Steps

The efficacy of peptidyl chloromethyl ketones as inhibitors stems from a sophisticated, two-step mechanism-based process.[1]

Step 1: Recognition and Binding

The initial step is recognition. The peptide portion of AAF-CMK—in this case, Alanine-Alanine-Phenylalanine—mimics the natural substrate of the target protease. This mimicry allows the inhibitor to be specifically recognized by and bind to the enzyme's active site, forming a non-covalent enzyme-inhibitor complex.[1]

Step 2: Covalent Modification

Following binding, the reactive chloromethyl ketone "warhead" is positioned optimally within the active site. The catalytic machinery of the protease, specifically a key nucleophilic residue (such as a histidine in serine proteases or a cysteine in cysteine proteases), attacks the carbon of the chloromethyl group. This results in the alkylation of the active site residue and the formation of a stable, irreversible covalent bond, effectively inactivating the enzyme.[6]

Caption: General two-step mechanism of irreversible protease inhibition.

Synthesis and Purification of AAF-CMK TFA

The synthesis of peptidyl chloromethyl ketones like AAF-CMK is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The trifluoroacetate (TFA) salt form is a common result of the final purification step.

General Synthetic Strategy

The conventional method for synthesizing peptidyl chloromethyl ketones involves three primary stages:[1][8]

-

Peptide Synthesis: The peptide backbone (Ala-Ala-Phe) is constructed using standard solid-phase or solution-phase peptide synthesis methodologies.

-

Diazomethyl Ketone Formation: The C-terminal carboxylic acid of the protected peptide is converted into a diazomethyl ketone precursor. This is typically achieved by first creating an activated ester or mixed anhydride, which then reacts with diazomethane.

-

Chloromethyl Ketone Conversion: The crude diazomethyl ketone is carefully treated with anhydrous hydrogen chloride (HCl) gas in an appropriate solvent like diethyl ether. This step replaces the diazo group with a chlorine atom to yield the final chloromethyl ketone.[1]

Caption: A high-level overview of the AAF-CMK synthesis process.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety procedures.

PART A: Diazomethyl Ketone Precursor Synthesis

-

Dissolution: Dissolve N-terminally protected Ala-Ala-Phe-OH in anhydrous tetrahydrofuran (THF) and cool the solution to -15°C in a salt-ice bath.

-

Activation: Add N-methylmorpholine, followed by a dropwise addition of isobutyl chloroformate, while maintaining the temperature at -15°C. Stir for 15 minutes to form the mixed anhydride.

-

Diazomethane Reaction: In a separate, appropriately shielded apparatus, generate an ethereal solution of diazomethane. Carefully add this solution to the mixed anhydride reaction mixture.

-

Reaction & Quench: Allow the reaction to proceed for 1-2 hours at 0°C. Once complete, cautiously quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

-

Workup: Remove the solvent under reduced pressure to yield the crude diazomethyl ketone.

PART B: Chloromethyl Ketone Formation

-

Dissolution: Dissolve the crude diazomethyl ketone from Part A in anhydrous diethyl ether and cool to 0°C.

-

HCl Gas Introduction: Bubble anhydrous hydrogen chloride gas through the solution. The reaction is typically rapid.

-

Monitoring: Monitor the reaction for the disappearance of the diazomethyl ketone starting material using Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, remove the solvent under reduced pressure to yield the crude N-protected AAF-CMK.

Purification and the Role of the TFA Salt

The final and most critical stage is purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

-

Mobile Phase: A gradient of acetonitrile in water is typically used, with trifluoroacetic acid (TFA) added to both phases at a concentration of ~0.1%.

-

Role of TFA: TFA serves as an ion-pairing agent. It binds to the free amino termini and positively charged side chains of the peptide, neutralizing their charge and improving chromatographic peak shape and resolution.[9]

-

Lyophilization: Fractions containing the pure product are collected, pooled, and lyophilized (freeze-dried). This process removes the HPLC solvents and yields the final product as a stable trifluoroacetate salt.

Protocol: TFA Salt Exchange (Optional)

For certain cellular assays or in vivo studies, the presence of TFA can be problematic.[9] In such cases, a salt exchange is necessary.

-

Dissolution: Dissolve the AAF-CMK TFA peptide in distilled water (e.g., at 1 mg/mL).

-

Acidification: Add a solution of 100 mM HCl to achieve a final concentration of 2-10 mM HCl.[9]

-

Incubation & Freezing: Let the solution stand for at least one minute at room temperature, then flash-freeze in liquid nitrogen.[10]

-

Lyophilization: Lyophilize the sample overnight until all liquid is removed.

-

Repeat: To ensure complete exchange, repeat steps 1-4 at least two more times. The final product will be the hydrochloride (HCl) salt of AAF-CMK.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized AAF-CMK TFA. A suite of orthogonal methods should be employed.

Key Characterization Techniques

| Technique | Purpose | Expected Outcome for AAF-CMK TFA |

| Reversed-Phase HPLC | Assess purity and retention time. | A single, sharp peak indicating high purity (>95%). Retention time will be characteristic of the peptide's hydrophobicity. |

| Mass Spectrometry (MS) | Confirm molecular weight and identity. | The observed mass should match the calculated mass of the protonated molecule ([M+H]⁺). For AAF-CMK (C₁₆H₂₂ClN₃O₃), the monoisotopic mass is ~355.13 g/mol . |

| Amino Acid Analysis | Verify amino acid composition and stoichiometry. | Following acid hydrolysis, analysis should show approximately equimolar amounts of Alanine and Phenylalanine. Note that CMKs can yield low recovery due to side reactions during hydrolysis.[11] |

Applications in Modern Research

AAF-CMK TFA remains a vital tool for researchers investigating the roles of specific proteases in health and disease.

A Probe for Protease Function and Cellular Pathways

The primary application of AAF-CMK is as a selective inhibitor to probe the function of TPPII in various cellular contexts.[3][4] By inhibiting TPPII, researchers can elucidate its role in processes such as protein turnover, antigen presentation, and the regulation of apoptosis.[2][5]

A Tool in Apoptosis and Leukemia Research

Given its ability to potentiate TRAIL- and TNF-induced apoptosis in leukemia cell lines, AAF-CMK is a valuable pharmacological tool for studying cell death pathways.[2] It allows for the controlled inactivation of TPPII, helping to unravel the complex signaling cascades that govern apoptosis in cancer cells.

Caption: Decision guide for handling the TFA counter-ion in experiments.

Conclusion

From its conceptual roots in the first affinity labels to its modern application in cancer biology, AAF-CMK represents a powerful example of rational inhibitor design. Its synthesis, while requiring precision, follows established chemical principles. For the researcher, a thorough understanding of its mechanism, potential off-target effects, and the implications of its TFA salt form is paramount to designing robust, self-validating experiments. AAF-CMK TFA is more than a chemical; it is a precision tool for dissecting the intricate world of protease biology.

References

-

Okada, Y., Tsuda, Y., Teno, N., Nagamatsu, Y., Okamoto, U., & Nishi, N. (1985). Synthesis of Peptide Chloromethyl Ketones and Examination of Their Inhibitory Effects on Human Spleen Fibrinolytic Proteinase (SFP) and Human Leukocyte Elastase (LE). Chemical and Pharmaceutical Bulletin, 33(12), 5301-5306. [Link]

-

Kettner, C., & Shaw, E. (1979). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. Biochemistry, 18(21), 4778-4784. [Link]

-

Kettner, C., & Shaw, E. (1979). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. PubMed. [Link]

-

Teno, N., et al. (2000). Amino Acids and Peptides. Part 48.1 Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis 2. Journal of Chemical Research, Synopses. [Link]

-

Tal-Benzion, K., et al. (2007). The chloromethylketone protease inhibitor AAPF(CMK) also targets ATP-dependent helicases and SAP-domain proteins. Journal of Cellular Biochemistry, 100(3), 716-726. [Link]

-

Powers, J. C., et al. (2009). Synthesis and Application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as Potent Proteinase K Inhibitor. PubMed. [Link]

-

Cormedix Europe. AAF-CMK (TFA). [Link]

-

Hilbi, H., et al. (2002). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. Angewandte Chemie International Edition, 41(19), 3744-3748. [Link]

-

Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639-4750. [Link]

-

LifeTein. (n.d.). How to remove peptide TFA salt? LifeTein Technical Support. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AAF-CMK (TFA) | Cormedix Europe [cormedix-europe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The chloromethylketone protease inhibitor AAPF(CMK) also targets ATP-dependent helicases and SAP-domain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Peptide Chloromethyl Ketones and Examination of Their Inhibitory Effects on Human Spleen Fibrinolytic Proteinase (SFP) and Human Leukocyte Elastase (LE) [jstage.jst.go.jp]

- 9. lifetein.com [lifetein.com]

- 10. benchchem.com [benchchem.com]

- 11. Amino Acids and Peptides. Part 48.1 Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis 2 - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

Technical Guide: AAF-CMK TFA and the Modulation of Serine Peptidases

Subtitle: Mechanisms, Selectivity Profiles, and Experimental Protocols for Tripeptidyl Peptidase II (TPPII) Inhibition

Executive Summary

Ala-Ala-Phe-Chloromethylketone (AAF-CMK) , supplied often as a Trifluoroacetate (TFA) salt, is a potent, irreversible inhibitor of serine proteases with chymotrypsin-like specificity. While it acts on chymotrypsin and chymase, its primary utility in modern cell biology lies in its high affinity for Tripeptidyl Peptidase II (TPPII) .

This guide addresses the critical operational challenge: distinguishing TPPII activity from the 20S/26S proteasome. Both systems cleave after hydrophobic residues, but AAF-CMK provides a concentration-dependent window of selectivity that allows researchers to dissect downstream cytosolic proteolysis, antigen presentation, and apoptotic signaling pathways.

Mechanistic Biochemistry

The Warhead: Chloromethyl Ketone (CMK)

AAF-CMK belongs to the class of affinity-labeling reagents. Unlike reversible aldehyde inhibitors (e.g., MG-132), the CMK group forms a permanent covalent bond with the enzyme's active site.

-

Recognition: The tripeptide sequence Ala-Ala-Phe mimics the substrate preference of chymotrypsin-like enzymes, directing the molecule into the S1 hydrophobic binding pocket.

-

Alkylation: The electrophilic carbon of the chloromethyl ketone group undergoes nucleophilic attack by the imidazole nitrogen of the active site Histidine (part of the catalytic triad: Ser-His-Asp).

-

Result: This alkylation irreversibly blocks the proton-shuttle mechanism required for peptide bond hydrolysis.

The Counterion: Trifluoroacetate (TFA)

The TFA salt form stabilizes the peptide during synthesis and storage.

-

Technical Note: When dissolving AAF-CMK TFA in DMSO or aqueous buffers, the solution will be acidic. For sensitive enzymatic assays or live-cell culture, ensure the final working solution is buffered (e.g., HEPES, Tris) to pH 7.4 to prevent acid-induced artifacts, which can mimic protease inhibition or induce cell stress.

Visualization: Mechanism of Inactivation

The following diagram illustrates the kinetic progression from recognition to irreversible alkylation.

Figure 1: Kinetic pathway of irreversible serine protease inactivation by AAF-CMK.

Selectivity Profile: TPPII vs. The Proteasome

The most frequent experimental error involving AAF-CMK is the assumption of absolute specificity. Specificity is dose-dependent .

The Selectivity Window

TPPII is a giant cytosolic peptidase that acts downstream of the proteasome, trimming proteasome products (>15 residues) into smaller peptides (3–10 residues) for MHC Class I presentation.

| Parameter | Tripeptidyl Peptidase II (TPPII) | 20S/26S Proteasome (Chymotrypsin-like site) |

| Sensitivity to AAF-CMK | High | Low |

| Effective Inhibitory Conc. | 10 µM - 20 µM | > 50 µM - 100 µM |

| Primary Function | Trimming >15aa peptides; Antigen processing | Degrading ubiquitin-tagged proteins |

| Outcome of Inhibition | Accumulation of longer peptides; viral replication block | Accumulation of poly-ubiquitinated proteins; rapid apoptosis |

Experimental Causality

If you treat cells with 100 µM AAF-CMK , you will inhibit both TPPII and the proteasome, confounding your data.

-

Protocol Recommendation: Perform a dose-titration (1, 5, 10, 20, 50 µM).

-

Validation: Use a specific proteasome inhibitor (e.g., Epoxomicin or Bortezomib) as a positive control to distinguish proteasomal effects from TPPII effects.

Experimental Protocols

Preparation and Storage

-

Solubility: Dissolve AAF-CMK TFA in high-grade DMSO to create a 10 mM or 20 mM stock solution.

-

Why? CMKs are susceptible to hydrolysis in water. Avoid aqueous storage.

-

-

Storage: Aliquot immediately into single-use vials and store at -20°C .

Cell-Based Inhibition Assay (Apoptosis/Antigen Presentation)

This protocol validates TPPII inhibition while sparing the proteasome.

-

Cell Culture: Seed cells (e.g., HeLa, U937) at

cells/mL. -

Treatment: Add AAF-CMK stock to a final concentration of 10 µM .

-

Control 1: DMSO vehicle only (Negative).

-

Control 2: MG-132 (1 µM) or Epoxomicin (Positive Proteasome Control).

-

-

Incubation: Incubate for 1–4 hours (fast kinetics) or up to 24 hours (phenotypic observation).

-

Note: CMKs degrade in media over time (half-life ~4-6 hours in serum-containing media). For long-term experiments, replenish inhibitor every 12 hours.

-

-

Readout:

-

For TPPII Activity: Lyse cells and measure hydrolysis of fluorogenic substrate AAF-AMC (Ala-Ala-Phe-7-amido-4-methylcoumarin).

-

For Specificity Check: Measure hydrolysis of Suc-LLVY-AMC (Proteasome substrate). At 10 µM AAF-CMK, AAF-AMC hydrolysis should be blocked, but Suc-LLVY-AMC hydrolysis should remain intact.

-

Pathway Visualization: The Proteolytic Cascade

This diagram maps where AAF-CMK intercepts the cytosolic degradation pathway.

Figure 2: AAF-CMK inhibition of TPPII downstream of the Ubiquitin-Proteasome System.

Troubleshooting & Artifacts

-

Thiol Reactivity: Chloromethyl ketones are alkylating agents. At high concentrations or incorrect pH, they can react with free thiols (Cysteine) on non-target proteins (e.g., Caspases).

-

Correction: Always use the lowest effective dose (10-20 µM). If studying apoptosis, verify that AAF-CMK alone does not induce cell death at the chosen concentration.

-

-

Serum Binding: High serum concentrations (FBS > 10%) can sequester the inhibitor.

-

Correction: Perform treatments in reduced-serum media (1-2%) if high concentrations are required, or validate effective concentration in full media.

-

References

-

Geier, E., et al. (1999).The giant protease tripeptidyl peptidase II is not required for accumulation of polyubiquitinated proteins in cells inhibition of the proteasome. (Establishes the selectivity window of AAF-CMK for TPPII vs Proteasome).

-

Glas, R., et al. (1998).A proteolytic system that compensates for loss of proteasome function.

-

MedChemExpress.AAF-CMK Product Information and Biological Activity.

-

MEROPS Database.Peptidase S08.090: Tripeptidyl-peptidase II.

Sources

Irreversible Inhibition of TPPII by AAF-CMK TFA: A Technical Guide

Topic: Irreversible inhibition of TPPII by AAF-CMK TFA Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Tripeptidyl-peptidase II (TPPII) is a giant cytosolic serine protease (approx. 6 MDa) critical for extralysosomal peptide degradation, antigen presentation, and CCK inactivation.[1][2] While often overshadowed by the proteasome, TPPII becomes functionally dominant when proteasomal activity is compromised, making it a high-value target in oncology and immunology.

This guide provides a rigorous technical analysis of AAF-CMK TFA (Ala-Ala-Phe-chloromethylketone trifluoroacetate), the gold-standard irreversible inhibitor for TPPII. We synthesize the physicochemical properties of the TFA salt, the precise alkylation mechanism within the subtilisin-like active site, and validated protocols to maximize selectivity while mitigating off-target proteasomal inhibition.

The Target: Tripeptidyl-peptidase II (TPPII)[1][3][4][5][6]

Structural and Functional Uniqueness

TPPII belongs to the S8 family of serine proteases (subtilisin-type). Unlike the proteasome, which is a threonine protease, TPPII utilizes a classical Asp-His-Ser catalytic triad.

-

Oligomeric State: It forms a massive homopolymeric complex (spindle-shaped) essential for its stability and activity.

-

Cleavage Specificity: TPPII removes tripeptides from the free N-terminus of oligopeptides. It also possesses weak endoproteolytic activity, allowing it to process longer peptide fragments (>15 residues) that escape the proteasome.[1]

Physiological Context[7]

-

MHC Class I Presentation: TPPII trims proteasomal degradation products (N-extended precursors) into the final 8-10 mer epitopes required for MHC loading.

-

Neuropeptide Regulation: It inactivates Cholecystokinin (CCK), influencing satiety signaling.

-

Compensatory Role: In proteasome-inhibited cells (e.g., under Bortezomib treatment), TPPII expression is upregulated, acting as a survival factor. This makes AAF-CMK a potent synergistic agent in combination therapies.

The Inhibitor: AAF-CMK TFA

Chemical Identity[4]

-

Common Name: AAF-CMK; Ala-Ala-Phe-chloromethylketone.[3]

-

Salt Form: Trifluoroacetate (TFA).

-

Sequence: L-Alanyl-L-alanyl-L-phenylalanine chloromethylketone.[3]

-

Warhead: The C-terminal chloromethylketone group is a reactive electrophile designed to mimic the substrate transition state while trapping the active site histidine.

Physicochemical Properties & Handling (TFA Salt)

The TFA salt form enhances the solubility of the hydrophobic peptide backbone but introduces acidity.

| Property | Specification | Technical Note |

| Molecular Weight | ~453.9 (Free base) + TFA | Adjust calculations to account for TFA counterion mass (approx. 114 Da per TFA). |

| Solubility | Water (10 mg/mL); DMSO (>20 mg/mL) | Critical: Dissolve in dry DMSO for stock storage to prevent hydrolysis of the CMK warhead. |

| Stability | Labile at pH > 7.5 | The chloromethyl ketone moiety degrades in basic buffers. Prepare working solutions immediately before use. |

| Acidity | Acidic in solution | The TFA salt can lower the pH of unbuffered solutions. Ensure reaction buffers (HEPES/Tris) have sufficient capacity (>50 mM). |

Mechanism of Action: Affinity Labeling

AAF-CMK is not a simple competitive inhibitor; it is an active-site directed irreversible alkylating agent . It exploits the enzyme's own catalytic machinery to form a covalent bond.

The Reaction Coordinate

-

Recognition: The AAF peptide sequence binds to the S1-S3 substrate binding pockets of TPPII. The Phenylalanine side chain occupies the S1 specificity pocket.

-

Hemiketal Formation: The catalytic Serine (Ser449) nucleophilically attacks the ketone carbonyl of the inhibitor, forming a reversible tetrahedral intermediate (hemiketal). This mimics the transition state of peptide bond hydrolysis.

-

Alkylation (The Trap): This binding geometry positions the chloromethyl group (-CH2-Cl) in precise proximity to the catalytic Histidine imidazole ring. The Histidine nitrogen attacks the methylene carbon, displacing the chloride ion.

-

Irreversibility: A stable covalent C-N bond is formed between the inhibitor and the Histidine, permanently disabling the catalytic triad.

Experimental Protocols

Preparation of Stock Solutions

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide). Avoid ethanol or methanol as they can react with the CMK group over time.

-

Concentration: Prepare a 10 mM or 20 mM master stock.

-

Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C or -80°C. Do not freeze-thaw more than once. Moisture entry causes hydrolysis of the chloride, rendering the inhibitor inactive (converting it to a hydroxy-methyl ketone).

In Vitro Activity Assay (Fluorogenic)

This protocol validates TPPII inhibition using the substrate AAF-AMC (Ala-Ala-Phe-7-amino-4-methylcoumarin).

-

Lysate Preparation: Lyse cells in a buffer containing 0.5% NP-40, 50 mM HEPES (pH 7.5), 1 mM DTT. Note: Do not add serine protease inhibitors (PMSF, Aprotinin) during lysis as they will mask TPPII activity.

-

Pre-incubation:

-

Mix 50 µg of cytosolic protein with Reaction Buffer (50 mM HEPES pH 7.5, 1 mM DTT, 5 mM MgCl2).

-

Add AAF-CMK (Test range: 1 µM – 100 µM).

-

Control: Add DMSO vehicle only.

-

Incubate for 30 minutes at 37°C . This pre-incubation is mandatory for irreversible inhibitors to allow time for the alkylation reaction.

-

-

Substrate Addition: Add AAF-AMC to a final concentration of 50-100 µM.

-

Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 30-60 minutes.

-

Validation: TPPII activity is defined as the fraction of AAF-AMC hydrolysis that is sensitive to AAF-CMK but insensitive to MG132 (proteasome inhibitor) at low concentrations.

Cell-Based Inhibition Workflow

For studying biological effects (e.g., apoptosis, antigen presentation).

Selectivity and Troubleshooting (The "Dirty" Inhibitor Problem)

The Selectivity Window

AAF-CMK is semi-specific . Its selectivity depends entirely on concentration.

-

< 10 µM: Highly selective for TPPII.

-

10 - 50 µM: Begins to inhibit the chymotrypsin-like activity of the 20S proteasome (simulates MG132 effect).

-

> 50 µM: Inhibits other peptidases including Bleomycin Hydrolase and Puromycin-sensitive aminopeptidase (PSA).[4]

Critical Recommendation: Always perform a dose-titration. If you observe effects only at >50 µM, the phenotype is likely due to proteasome inhibition, not TPPII. Use Butabindide (a reversible, competitive TPPII inhibitor) as a secondary confirmation tool to validate TPPII-dependence.

Common Pitfalls

-

pH Mismatch: The TFA salt is acidic. If adding high volumes to weak buffers (e.g., PBS), check pH. Acidic pH inhibits TPPII activity naturally, leading to false positives.

-

Serum Proteases: FBS contains proteases that can degrade the inhibitor or the substrate. Perform in vitro assays in serum-free buffers.

-

Nucleophiles: Avoid buffers with high concentrations of nucleophiles (e.g., Azide, high DTT > 5mM) during the inhibitor pre-incubation step, as they can scavenge the chloromethyl ketone.

References

-

Geier, E., et al. (1999).[4] A giant protease with potential to substitute for some functions of the proteasome.[1][5][6][7] Science, 283(5404), 978-981.[4] Link

-

Glas, R., et al. (1998). A proteolytic system that compensates for loss of proteasome function.[1][5][6] Nature, 392, 618-622. Link

-

Rose, C., et al. (2002). Design, synthesis, and tripeptidyl peptidase II inhibitory activity of a novel series of (S)-2,3-dihydro-2-(4-alkyl-1H-imidazol-2-yl)-1H-indoles (Butabindide). Journal of Medicinal Chemistry, 45(24), 5303-5310.[8] Link

-

Cayman Chemical. (n.d.). AAF-CMK (trifluoroacetate salt) Product Information. Link

-

Hilbi, H., et al. (2000). Tripeptidyl peptidase II promotes maturation of caspase-1 in Shigella flexneri-induced macrophage apoptosis.[4] Infection and Immunity, 68(10), 5502-5508.[4] Link

Sources

- 1. Analysis of the role of tripeptidyl peptidase II in MHC class I antigen presentation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Enigma of Tripeptidyl-Peptidase II: Dual Roles in Housekeeping and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of an inhibitor of tripeptidyl peptidase II (Ala-Ala-Phe-chloromethylketone) and its combination with an inhibitor of the chymotrypsin-like activity of the proteasome (PSI) on apoptosis, cell cycle and proteasome activity in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Tripeptidyl peptidase II serves as an alternative to impaired proteasome to maintain viral growth in the host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Changes in spatio-temporal localization of tripeptidyl peptidase II (TPPII) in murine colon adenocarcinoma cells during aggresome formation: a microscopy study based on a novel fluorescent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and tripeptidyl peptidase II inhibitory activity of a novel series of (S)-2,3-dihydro-2-(4-alkyl-1H-imidazol-2-yl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Ala-Ala-Phe-Chloromethylketone (AAF-CMK) TFA in Cancer Cell Line Studies

Executive Summary

Ala-Ala-Phe-chloromethylketone (AAF-CMK) , typically supplied as a trifluoroacetate (TFA) salt, is a cell-permeable, irreversible inhibitor of serine proteases. While historically categorized as a specific inhibitor of Tripeptidyl Peptidase II (TPP2) , an extralysosomal peptidase critical for downstream proteolysis, advanced characterization reveals a complex pharmacological profile including cross-reactivity with the 20S proteasome .

This guide provides a rigorous experimental framework for utilizing AAF-CMK in oncology research. It addresses the compound's solubility challenges, delineates its synergistic potential with proteasome inhibitors (e.g., Bortezomib), and establishes critical controls to differentiate TPP2-specific effects from general proteasomal blockade.

Part 1: Molecular Mechanism & Specificity Profile

The Chloromethyl Ketone Warhead

AAF-CMK functions as an affinity label. The tripeptide sequence (Alanyl-Alanyl-Phenylalanine) directs the molecule to the substrate-binding pocket of chymotrypsin-like serine proteases. Upon binding, the chloromethyl ketone (CMK) group acts as a "warhead," undergoing a nucleophilic attack by the active site histidine or serine residue. This results in the formation of a covalent, irreversible alkylation adduct, permanently disabling the enzyme.

The Specificity Paradox: TPP2 vs. Proteasome

Researchers must navigate a critical specificity overlap. TPP2 is a giant cytosolic protease that degrades polypeptides >15 residues (often downstream of the proteasome). However, AAF-CMK is not exclusively selective for TPP2.[1]

-

Primary Target: Tripeptidyl Peptidase II (TPP2).[1]

-

Secondary Targets: Chymotrypsin-like activity of the 20S proteasome; Kallikrein-7; Cathepsin G.

Implication for Experimental Design: Data derived solely from AAF-CMK treatment cannot be definitively attributed to TPP2 inhibition without controls. You must run parallel arms with highly specific proteasome inhibitors (e.g., Epoxomicin or Bortezomib) to subtract proteasomal contributions.

Pathway Visualization

The following diagram illustrates the proteolytic cascade and the dual-inhibition points of AAF-CMK.

Figure 1: Proteolytic cascade showing AAF-CMK's primary inhibition of TPP2 and secondary cross-reactivity with the proteasome.

Part 2: Experimental Framework

Reconstitution and Handling

The chloromethyl ketone moiety is reactive and hydrolytically unstable. Proper handling is non-negotiable for reproducibility.

| Parameter | Specification |

| Solubility | Soluble in DMSO (~33 mg/mL), Ethanol, DMF.[2] Sparingly soluble in water. |

| Stock Preparation | Dissolve powder in 100% anhydrous DMSO to create a 10 mM or 20 mM stock . |

| Storage | Aliquot immediately into single-use vials. Store at -20°C . Stable for >1 year if kept dry. |

| Aqueous Stability | Critical Warning: Do not store aqueous dilutions (e.g., in media) for >4 hours. Prepare fresh immediately before dosing. |

Standard Dosing Protocol for Cancer Lines

Cell Models: HeLa, Jurkat, U266 (Multiple Myeloma), MCF-7.

Step-by-Step Methodology:

-

Seeding: Seed cells (e.g., 5 x 10⁵ cells/mL for suspension; 70% confluence for adherent) in complete media (RPMI/DMEM + 10% FBS). Allow 24h attachment.

-

Preparation of Working Solution:

-

Thaw 10 mM DMSO stock.

-

Dilute stock into pre-warmed culture media to achieve 2X the desired final concentration.

-

Note: Keep final DMSO concentration <0.5% to avoid solvent toxicity.

-

-

Treatment:

-

Washout (Optional but Recommended): For pulse-chase experiments, wash cells 3x with PBS to remove unbound inhibitor (since binding is irreversible, the effect persists).

Experimental Workflow Diagram

Figure 2: Operational workflow for AAF-CMK treatment from cryo-storage to analytical readout.

Part 3: Applications & Data Interpretation

Synergism with Proteasome Inhibitors (Bortezomib)

A primary application of AAF-CMK is overcoming Bortezomib resistance. When the proteasome is blocked, cancer cells often upregulate TPP2 as a compensatory survival mechanism to clear toxic protein aggregates.

-

Hypothesis: Dual inhibition (Proteasome + TPP2) triggers catastrophic proteotoxic stress.

-

Experimental Setup:

-

Arm A: Vehicle (DMSO)

-

Arm B: Bortezomib (5-10 nM)

-

Arm C: AAF-CMK (10-20 µM)

-

Arm D: Combination

-

-

Expected Result: Synergistic increase in apoptosis (Annexin V+) and accumulation of poly-ubiquitinated proteins (Western blot: smear >250 kDa).

Troubleshooting & Controls

| Issue | Probable Cause | Solution |

| Precipitation in Media | High concentration / Cold media | Pre-warm media to 37°C. Vortex immediately upon adding DMSO stock. Do not exceed 100 µM. |

| No Effect Observed | Hydrolysis of CMK group | Ensure stock was anhydrous. Do not use diluted stocks stored >4 hours. |

| High Toxicity in Control | DMSO toxicity | Ensure final DMSO < 0.5%. Include a "DMSO-only" vehicle control. |

| Ambiguous Target | Off-target proteasome inhibition | Use Butabindide (a more specific TPP2 competitive inhibitor) as a comparator to validate TPP2 specificity. |

References

-

Geier, E., et al. (1999). A giant protease with potential to substitute for some functions of the proteasome. Science, 283(5404), 978-981. Link

-

Gavioli, R., et al. (2001). The inhibitor of tripeptidyl peptidase II, Ala-Ala-Phe-chloromethylketone, also inhibits the chymotrypsin-like activity of the proteasome. Folia Histochemica et Cytobiologica, 39(2), 131-132. Link

-

Cayman Chemical. (2022).[2] Z-L-Phe-CMK Product Information & Solubility Guide. Link

-

Kisselev, A. F., et al. (2006). Importance of the different proteolytic sites of the proteasome and the efficacy of inhibitors varies with the protein substrate. Journal of Biological Chemistry, 281(13), 8582-8590. Link

-

Hong, X., et al. (2003). TPP2 inhibition induces apoptosis in proteasome-inhibitor-resistant lymphoma cells. Blood. Link

Sources

- 1. Effects of an inhibitor of tripeptidyl peptidase II (Ala-Ala-Phe-chloromethylketone) and its combination with an inhibitor of the chymotrypsin-like activity of the proteasome (PSI) on apoptosis, cell cycle and proteasome activity in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. tegaran.com [tegaran.com]

Understanding the Function of Tripeptidyl Peptidase II (TPPII)

Executive Summary

Tripeptidyl Peptidase II (TPPII) is a giant cytosolic serine protease (approx. 6 MDa) that functions as a critical downstream effector of the ubiquitin-proteasome system (UPS). Unlike the proteasome, which generates oligopeptides (typically 3–22 residues), TPPII specializes in the sequential removal of N-terminal tripeptides.[1][2][3]

For drug development professionals, TPPII represents a high-value, dual-indication target:

-

Metabolic Disease: TPPII inactivates Cholecystokinin-8 (CCK-8), a potent satiety signal.[3] Inhibition of TPPII extends CCK-8 half-life, offering a therapeutic vector for obesity.

-

Oncology: TPPII upregulation allows cancer cells to survive proteasome inhibition (e.g., Bortezomib therapy) by scavenging amino acids from longer peptides. Targeting TPPII can sensitize resistant tumors to proteasome inhibitors.

Structural Biology & Enzymology: The "Twisted Spindle"

TPPII is structurally unique among eukaryotic proteases.[4] It belongs to the subtilisin superfamily but operates as a massive homooligomeric complex.[4]

The Oligomeric Switch

The functional unit of TPPII is not a monomer but a "twisted spindle" or double-bow structure formed by two strands of stacked dimers.[2]

-

Concentration Dependence: The assembly of this 6 MDa complex is concentration-dependent.[3] At low concentrations, the complex dissociates into inactive dimers.

-

Implication for Assays: Experimental protocols must maintain high enzyme concentration or stabilizing agents (e.g., glycerol) to preserve the active spindle conformation.

Catalytic Mechanism

-

Primary Activity: Exopeptidase .[2] TPPII cleaves tripeptides (3 amino acids) from the free N-terminus of substrates.[1][3][5][6]

-

Secondary Activity: Endopeptidase .[3] Though controversial, evidence confirms TPPII possesses weak endopeptidase activity, specifically toward peptides longer than 15 residues. This dual capability allows it to process long proteasomal products that would otherwise clog downstream aminopeptidases.

Physiological Roles: The "Software" Logic

TPPII acts as a logic gate in two primary systems: Antigen Presentation and Neuropeptide Regulation.

The MHC Class I Antigen Processing Pathway

The proteasome is the primary generator of antigenic peptides, but its cleavage patterns are imprecise.[7] TPPII acts as a "trimmer."[7][8][9]

-

The >15 Residue Rule: Cytosolic aminopeptidases rapidly degrade short peptides (<15 AA). Peptides >15 AA are protected from rapid destruction but cannot bind MHC Class I.

-

TPPII Function: It trims these >15 AA precursors down to the 8–10 AA size required for TAP transport and MHC loading.

-

Nuance: TPPII can both create epitopes (by trimming precursors) and destroy them (by over-trimming).[7]

Neuropeptide Regulation (Satiety)

In the brain, TPPII degrades Cholecystokinin-8 (CCK-8), a hormone that signals "fullness" to the hypothalamus.

-

Mechanism: CCK-8 (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2) is cleaved by TPPII, rendering it inactive.

-

Therapeutic Logic: Inhibiting TPPII preserves CCK-8 levels, reducing food intake.

Visualization: The Proteolytic Cascade

The following diagram illustrates the position of TPPII in the cellular hierarchy.

Figure 1: TPPII functions as a critical node between proteasomal degradation and downstream amino acid recycling or antigen presentation.

Technical Workflow: Measuring TPPII Activity

As an Application Scientist, relying on generic protease assays will lead to artifacts. TPPII requires specific conditions to maintain its oligomeric state.

The Standard Assay: Fluorogenic Kinetics

Objective: Quantify TPPII exopeptidase activity using the specific substrate Ala-Ala-Phe-AMC (AAF-AMC).

Reagents:

-

Substrate: AAF-AMC (Km ≈ 20–30 µM).

-

Inhibitor (Control): Butabindide (Specific, competitive) or AAF-CMK (Irreversible).

-

Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 10% Glycerol.

Step-by-Step Protocol

| Step | Action | Scientific Rationale (The "Why") |

| 1. Lysis | Lyse cells in non-denaturing buffer + 10% Glycerol. Avoid EDTA if possible, or keep low. | Oligomer Stability: Glycerol stabilizes the 6 MDa spindle structure. Without it, TPPII dissociates into inactive dimers, yielding false negatives. |

| 2. Clearance | Centrifuge at 100,000 x g (1 hr) or standard 14,000 rpm (20 min). | TPPII is cytosolic.[2][3][4][10][11][12] High-speed spins remove membrane-bound peptidases that might cross-react. |

| 3. Pre-incubation | Incubate lysate with and without Butabindide (100 nM) for 15 min at 37°C. | Self-Validation: Since other aminopeptidases can cleave AMC substrates, the difference between the "No Inhibitor" and "Inhibitor" wells is the true TPPII signal. |

| 4. Reaction | Add AAF-AMC (50 µM final) to start reaction. | Substrate concentration should be > Km to ensure Vmax conditions (saturation). |

| 5. Detection | Read fluorescence (Ex 380 nm / Em 460 nm) every 60s for 30 mins. | Kinetic Linearity: End-point assays are prone to artifacts. Continuous reading confirms the enzyme is in the linear phase. |

Assay Logic Visualization

Figure 2: The "Subtraction Method" is required to isolate TPPII activity from general cytosolic aminopeptidases.

Therapeutic Implications

Obesity: The CCK Connection

TPPII inhibitors (e.g., Butabindide) have demonstrated efficacy in reducing food intake in rodent models.

-

Mechanism: By blocking the degradation of CCK-8 in the brain, the satiety signal is prolonged.

-

Challenge: Developing inhibitors that can cross the Blood-Brain Barrier (BBB) while maintaining specificity against other serine proteases.

Oncology: The "Stress Response" Target

Cancer cells, particularly those treated with proteasome inhibitors (e.g., Multiple Myeloma), upregulate TPPII to compensate for the loss of proteasomal amino acid recycling.

-

Synergy: Co-treatment with Proteasome Inhibitors (PI) and TPPII inhibitors induces "amino acid starvation" and lethal accumulation of poly-ubiquitinated peptides.

-

Drug Design: Unlike obesity (CNS target), oncology targets are often systemic, potentially lowering the barrier for drug delivery.

References

-

Rockel, B., et al. (2012).[11] "Structure and function of tripeptidyl peptidase II, a giant cytosolic protease." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

-

Reits, E., et al. (2004).[8] "A major role for TPPII in trimming proteasomal degradation products for MHC class I antigen presentation."[2][6][7][8][9] Immunity.

-

Rose, C., et al. (1996). "Characterization of the inhibitory effect of butabindide on tripeptidyl peptidase II." Biochemical Pharmacology.

-

Geier, E., et al. (1999). "The giant protease tripeptidyl peptidase II is essential for cell growth and survival." EMBO Journal.

-

York, I.A., et al. (2006).[9] "Tripeptidyl peptidase II is the major peptidase needed to trim long antigenic precursors, but is not required for most MHC class I antigen presentation."[7][9] Journal of Immunology.

Sources

- 1. Tripeptidyl peptidase II serves as an alternative to impaired proteasome to maintain viral growth in the host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. pnas.org [pnas.org]

- 4. Structure and function of tripeptidyl peptidase II, a giant cytosolic protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tripeptidyl-Peptidase II : Structure, Function and Gene Regulation [diva-portal.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Analysis of the role of tripeptidyl peptidase II in MHC class I antigen presentation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A major role for TPPII in trimming proteasomal degradation products for MHC class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tripeptidyl peptidase II is the major peptidase needed to trim long antigenic precursors, but is not required for most MHC class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of tripeptidyl peptidase II in MHC class I antigen presentation: Biological characteristics, cellular crosstalk and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Changes in spatio-temporal localization of tripeptidyl peptidase II (TPPII) in murine colon adenocarcinoma cells during aggresome formation: a microscopy study based on a novel fluorescent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Dissecting Apoptotic Pathways using AAF-CMK TFA

Abstract

The precise delineation of cell death mechanisms is critical in immunology and oncology drug development. While Caspase-3/7 activation is the canonical hallmark of apoptosis, upstream initiators vary significantly. AAF-CMK TFA (Ala-Ala-Phe-Chloromethylketone Trifluoroacetic Acid) is a potent, irreversible inhibitor historically annotated for Caspase-13 but now recognized as a primary tool for inhibiting Granzyme B and investigating the Caspase-4/5 inflammatory axis. This application note details the protocol for using AAF-CMK TFA as a specificity control in caspase activation assays, allowing researchers to differentiate between Granule Exocytosis (CTL/NK-mediated) and Death Receptor/Mitochondrial pathways.

Introduction & Mechanism of Action

The "Caspase-13" Clarification

A critical point of scientific integrity often overlooked in vendor catalogs is the identity of "Caspase-13." Originally described in bovine studies, Caspase-13 is now widely accepted as the bovine ortholog of human Caspase-4 . Consequently, while AAF-CMK is frequently labeled as a "Caspase-13 Inhibitor," its utility in human biological systems is defined by two primary activities:

-

Inhibition of Granzyme B: It potently blocks Granzyme B, a serine protease secreted by Cytotoxic T Lymphocytes (CTLs) and NK cells that can directly process Caspase-3.

-

Targeting Inflammatory Caspases: It exhibits cross-reactivity with the human inflammatory Caspase-4 and Caspase-5.

Mechanism of Inhibition

AAF-CMK utilizes a chloromethylketone (CMK) warhead. Unlike reversible aldehyde (CHO) inhibitors, the CMK group acts as an affinity label, forming a covalent irreversible bond with the active site histidine of the target protease.

Figure 1: Mechanism of Irreversible Inhibition. The CMK warhead alkylates the catalytic histidine, permanently disabling the protease.

Experimental Design: The Differential Inhibition Assay

To use AAF-CMK effectively in a caspase assay, it must be used in a differential experimental design . The goal is often to prove that a measured apoptotic signal is not driven by Granzyme B, or to isolate specific inflammatory pathways.

Reagent Preparation

AAF-CMK TFA is hydrophobic and moisture-sensitive.

-

Solubility: Soluble in DMSO (>10 mg/mL).

-

Stock Solution: Prepare a 10 mM stock in dry DMSO.

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles. The TFA salt form enhances stability but requires buffering in culture media.

Recommended Concentrations

-

Specific Inhibition (Granzyme B): 10–50 µM

-

Broad/Cross-Reactive Inhibition: >100 µM (May promote non-specific toxicity)

Detailed Protocol

Phase 1: Cell Preparation and Pre-Treatment

Critical Step: Because AAF-CMK is an irreversible inhibitor, it must be added before the apoptotic stimulus to bind the latent protease pool.

-

Seeding: Seed target cells (e.g., Jurkat, HeLa, or PBMCs) at

cells/mL in complete media. -

Inhibitor Preparation:

-

Thaw 10 mM AAF-CMK stock.

-

Dilute in sterile media to create a 2X working solution (e.g., 40 µM for a final concentration of 20 µM).

-

-

Pre-Incubation:

-

Add the inhibitor to the designated wells.

-

Incubate for 30–60 minutes at 37°C / 5% CO₂.

-

Note: Do not wash the cells. The inhibitor must remain present to neutralize newly synthesized or activated proteases.

-

Phase 2: Apoptosis Induction

Induce apoptosis using your specific model. Common scenarios include:

-

Co-culture: Add NK cells or CTLs (Granzyme B source).

-

Chemical: Staurosporine or Etoposide (Intrinsic pathway controls).

-

Receptor: Anti-Fas antibody (Extrinsic pathway).

Phase 3: Caspase-3/7 Activation Readout

After 4–24 hours of induction, measure downstream Caspase-3 activity.

Method A: Fluorometric Plate Assay (DEVD-AMC)

-

Harvest cells and lyse in Chaps Cell Extract Buffer.

-

Centrifuge (10,000 x g, 1 min) to pellet debris.

-

Transfer supernatant to a black 96-well plate.

-

Add Reaction Buffer containing Ac-DEVD-AMC (Caspase-3 substrate).

-

Incubate 1–2 hours at 37°C.

-

Measure fluorescence (Ex 380 nm / Em 460 nm).

Method B: Western Blotting

-

Lyse cells in RIPA buffer + Protease Inhibitor Cocktail.

-

Run SDS-PAGE and transfer to nitrocellulose.

-

Probe for Cleaved Caspase-3 (Asp175) .

-

Interpretation: If AAF-CMK prevents the appearance of the cleaved band, the upstream activator was likely Granzyme B (in co-culture models) or Caspase-4 (in inflammatory models).

-

Data Analysis & Interpretation

The following table illustrates how to interpret results when using AAF-CMK alongside a pan-caspase inhibitor (Z-VAD-FMK).

| Experimental Condition | Caspase-3 Activity Signal | Interpretation |

| Untreated Control | Low | Baseline health. |

| Inducer Only | High | Apoptosis is active. |

| Inducer + Z-VAD-FMK | Low | Cell death is Caspase-dependent.[1] |

| Inducer + AAF-CMK | Low | Granzyme B (or Casp-4) is the driver. |

| Inducer + AAF-CMK | High | Pathway is Granzyme-independent (likely Fas/TRAIL or Mitochondrial). |

Pathway Visualization

The diagram below details where AAF-CMK acts within the signaling cascade, distinguishing it from general caspase inhibitors.

Figure 2: Pathway Specificity. AAF-CMK selectively blocks the Granzyme B axis, whereas Z-VAD-FMK blocks the entire caspase cascade.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Precipitation | High concentration in aqueous media. | Dilute the 10 mM DMSO stock dropwise into vortexing media. Do not exceed 100 µM. |

| No Inhibition | Inadequate pre-incubation. | CMK inhibitors are slow-binding. Ensure at least 30 min pre-incubation before adding the inducer. |

| High Background | Non-specific thiol reactivity. | CMK can react with free thiols (DTT/BME). Ensure lysis buffers for assays do not contain high thiols during the inhibition phase (only add DTT to the enzymatic reaction buffer later). |

| Unexpected Toxicity | Off-target alkylation. | Titrate down. 100 µM is often toxic; try 20–50 µM. |

References

-

Granzyme B and Caspase Activation: Sutton, V. R., et al. (2003).[2] "Granzyme B-induced apoptosis requires both direct caspase activation and relief of caspase inhibition."[2] Immunity, 18(3), 355-365.[2] [Link]

-

Caspase-4/13 Orthology: Koenig, U., et al. (2001). "The bovine caspase-13 is a homologue of human caspase-4." Biochemical and Biophysical Research Communications, 285(5), 1150-1154. [Link]

-

Inhibitor Specificity (Granzyme B vs Caspases): Thornberry, N. A., et al. (1997). "A combinatorial approach defines specificities of members of the caspase family and granzyme B." Journal of Biological Chemistry, 272(29), 17907-17911. [Link]

-

Application in Cell-Based Assays: Packard, B. Z., et al. (2007). "Granzyme B activity in target cells detects attack by cytotoxic lymphocytes."[2] Journal of Immunology, 179(6), 3812-3820. [Link]

Sources